4-Chloro-6-methoxy-1-methylpyridin-2(1H)-one
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Overview
Description
4-Chloro-6-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound. Compounds of this type are often used in various chemical and pharmaceutical applications due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-1-methylpyridin-2(1H)-one typically involves the chlorination of a methoxy-substituted pyridine derivative followed by methylation. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
4-Chloro-6-methoxy-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyridine: Similar structure but lacks the methoxy group.
6-Methoxy-2-methylpyridine: Similar structure but lacks the chlorine atom.
4-Chloro-6-methoxypyridine: Similar structure but lacks the methyl group.
Uniqueness
4-Chloro-6-methoxy-1-methylpyridin-2(1H)-one is unique due to the presence of both chlorine and methoxy substituents on the pyridine ring, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
62616-13-1 |
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Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
4-chloro-6-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8ClNO2/c1-9-6(10)3-5(8)4-7(9)11-2/h3-4H,1-2H3 |
InChI Key |
YOLNUQAJSDXVET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=CC1=O)Cl)OC |
Origin of Product |
United States |
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